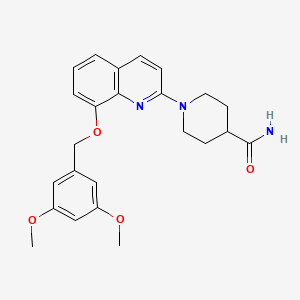

3,4-difluoro-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzamide, also known as DMOTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Nitric Oxide Donors

The compound’s structure suggests potential as a nitric oxide (NO) donor. Nitric oxide plays a crucial role in biological processes, including vasodilation, platelet aggregation inhibition, apoptosis, and neurotransmission. Furoxans, a class of 1,2,5-oxadiazole oxides, are known NO donors. Recent research has focused on fluorofuroxans, which exhibit photoinduced NO donor ability. The synthesis of 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide from 4,4′-dinitro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide using tetrabutylammonium fluoride or cesium fluoride demonstrates its potential as a NO donor .

Medicinal Chemistry Applications

Fluorine substitution in organic compounds can significantly impact their biological activity. In the case of 3,4-difluoro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide , the presence of fluorine atoms may enhance metabolic stability, improve membrane permeability, and modulate protein-ligand interactions. Researchers exploring drug design and medicinal chemistry may find this compound relevant.

Photoinduced Nitric Oxide Donors

Given its structural features, this compound could serve as a photoinduced nitric oxide donor (PINOD). PINODs allow spatiotemporal control of NO delivery, especially when light-induced reactivity is required. Fluorofuroxans, including the synthesized compound, exhibit PINOD character upon UV-induced isomerization. Further studies could explore its potential in targeted NO release .

Biological Studies

Researchers investigating NO-related biological effects may find this compound valuable. Its ability to release NO could impact cellular processes, making it relevant for studies related to vasodilation, platelet function, and neuronal signaling .

Computational Chemistry

The compound’s unique structure warrants computational investigations. Density functional theory (DFT) calculations could provide insights into its electronic properties, stability, and reactivity. Researchers may explore its interactions with other molecules using quantum chemical methods .

Anti-HIV-1 Research

While not directly studied for anti-HIV-1 activity, the compound’s indole-based structure shares similarities with other indole derivatives investigated for their potential against HIV-1. Researchers could explore its interactions with viral proteins and evaluate its antiviral properties .

properties

IUPAC Name |

3,4-difluoro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2N3O2S/c1-7-17-14(21-19-7)12-11(4-5-22-12)18-13(20)8-2-3-9(15)10(16)6-8/h2-6H,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIESCZKBOYLWDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-4-pyrimidinyl)phenyl ether](/img/structure/B2392671.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2392677.png)

![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2392678.png)

![N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2392679.png)

![ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2392682.png)

![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2392688.png)